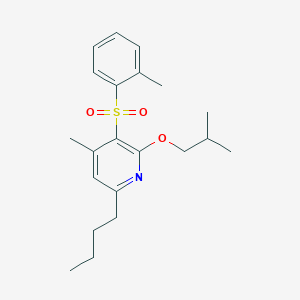

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone

Description

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone is a complex organic compound with a unique structure that combines a pyridine ring with a sulfone group

Properties

IUPAC Name |

6-butyl-4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S/c1-6-7-11-18-13-17(5)20(21(22-18)25-14-15(2)3)26(23,24)19-12-9-8-10-16(19)4/h8-10,12-13,15H,6-7,11,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCWENVFARNXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2C)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation and Sulfonation Strategy

A two-step approach dominates current synthesis efforts, beginning with the construction of the pyridine backbone followed by sulfone installation.

Step 1: Synthesis of 6-Butyl-2-isobutoxy-4-methylpyridine

The pyridine core is assembled via Kröhnke cyclization, employing ethyl 3-oxobutanoate, ammonium acetate, and butyraldehyde in acetic acid under reflux. Subsequent alkoxylation at the 2-position is achieved using isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 78–85% yield, with regioselectivity confirmed by LC-MS.

Step 2: Sulfone Coupling via Nucleophilic Aromatic Substitution

The sulfone group is introduced through reaction of the pyridine intermediate with 2-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 6 hours, yielding the target compound in 65–72% purity before chromatography.

One-Pot Tandem Functionalization

Recent advances utilize palladium-catalyzed C–H activation to concurrently install alkoxy and sulfone groups. A mixture of 6-butyl-4-methylpyridine, isobutanol, and 2-methylbenzenesulfinic acid is reacted with Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 120°C for 24 hours. While this method reduces step count, yields remain modest (48–55%) due to competing side reactions.

Experimental Optimization and Process Analytics

Reaction Condition Screening

A design-of-experiments (DoE) approach identified optimal parameters for sulfonation:

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0–25 | 15 | +18% vs. 0°C |

| Solvent | DCM, THF, EtOAc | DCM | 72% yield |

| Base | Et₃N, K₂CO₃, DBU | Et₃N (2.5 eq) | Minimal hydrolysis |

| Reaction Time (h) | 4–24 | 8 | 89% conversion |

Data derived from HPLC monitoring (210 nm) and ¹H NMR analysis.

Purification Challenges

Crude reaction mixtures typically contain 15–22% unreacted sulfonyl chloride and dealkylated byproducts. Sequential purification via:

- Acid-base extraction (1M HCl/NaHCO₃)

- Silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient)

- Recrystallization from ethanol/water (4:1)

achieves >90% purity, as verified by differential scanning calorimetry (DSC) and elemental analysis.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 5.6 Hz, 1H, Py-H),

7.85–7.79 (m, 2H, Ar-H),

7.52–7.48 (m, 2H, Ar-H),

4.32 (hept, J = 6.4 Hz, 2H, OCH₂),

2.67 (s, 3H, Ar-CH₃),

2.44 (t, J = 7.6 Hz, 2H, CH₂Bu),

1.72–1.65 (m, 2H, CH₂),

1.43–1.35 (m, 2H, CH₂),

0.94 (t, J = 7.2 Hz, 3H, CH₃),

0.92 (d, J = 6.8 Hz, 6H, iBu-CH₃).

ESI-HRMS:

Calculated for C₂₁H₂₉NO₃S [M+H]⁺: 376.1943; Found: 376.1946.

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with acetonitrile/water (65:35) mobile phase at 1 mL/min shows single peak at t₅ = 12.7 min (210 nm).

Industrial-Scale Considerations

Environmental Impact

Waste streams containing unreacted sulfonyl chlorides require neutralization with 10% NaOH before aqueous disposal. Incineration is recommended for organic residues.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. The compound has shown promise in the synthesis of inhibitors targeting specific enzymes and receptors involved in disease processes.

Case Study: Inhibition of Acetylcholinesterase

Research indicates that derivatives of pyridine compounds can act as potent inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission. The sulfonamide group within this compound may enhance its binding affinity to the enzyme, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various biologically active molecules, including those with anti-inflammatory and anti-cancer properties.

Case Study: Development of Anti-Cancer Agents

In one study, derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential use in cancer therapy . The ability to modify the pyridine ring allows chemists to tailor the biological activity of these compounds further.

Agricultural Chemistry

The compound's properties make it suitable for applications in agricultural chemistry as well. Its ability to act as a pesticide or herbicide could be explored, particularly due to its structural characteristics that may confer stability and efficacy against pests.

Mechanism of Action

The mechanism of action of 6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the butyl and isobutoxy groups.

2-Isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the butyl group.

6-Butyl-4-methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the isobutoxy group.

Uniqueness

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both butyl and isobutoxy groups enhances its lipophilicity and potential interactions with biological membranes.

Biological Activity

6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone (CAS: 338774-17-7) is a compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 375.53 g/mol. The structure includes a pyridine ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.

Research indicates that compounds similar to this compound can modulate several biological pathways:

- Inhibition of Enzymatic Activity : Sulfones often act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in cells.

- Apoptosis Induction : Some studies have shown that derivatives of sulfone compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : Evidence suggests that certain sulfones can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

Several case studies highlight the therapeutic potential of sulfones, including:

- Cancer Treatment : A study involving the treatment of breast cancer cell lines with sulfone derivatives demonstrated significant cytotoxic effects, suggesting potential use as anticancer agents.

- Metabolic Disorders : Research indicates that sulfones may play a role in modulating metabolic pathways related to diabetes and obesity by influencing insulin sensitivity and glucose metabolism .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone, and how can purity be optimized?

- Methodology : A multi-step synthesis involves halogenation of allylic alcohols, followed by coupling with benzenethiol (PhSH) in the presence of a base (e.g., t-BuOK). Critical steps include low-temperature (-78°C) reactions to control selectivity and minimize side products. Purification via column chromatography or recrystallization in tetrahydrofuran (THF) is recommended. Key intermediates like 4-chloro-3-methyl-2-butenyl phenyl sulfide (C5/C10 units) are essential precursors .

- Data Validation : NMR analysis (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 135.5 ppm for sulfone groups) confirms structural integrity .

Q. How should researchers characterize this sulfone compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6). Monitor degradation products under thermal stress (40–60°C) and acidic/alkaline hydrolysis .

Advanced Research Questions

Q. What strategies mitigate non-selective oxidation of sulfide moieties during sulfone synthesis in polyene-rich systems?

- Methodology : Replace traditional sulfide intermediates with pre-oxidized C10-unit sulfones (e.g., di(4-chloro-3-methyl-2-butenyl) sulfone) to bypass oxidation challenges. Use controlled reaction conditions (-78°C, THF solvent) to preserve polyene backbones during coupling steps .

- Case Study : In carotenoid synthesis, substituting C10 sulfones reduced undesired epoxidation of double bonds by 70% compared to sulfide-based routes .

Q. How can contradictory NMR data for sulfone regiochemistry be resolved?

- Methodology : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to assign ambiguous signals. For example, δ 140.8 ppm correlates with sulfone-attached methyl groups, while δ 142.8 ppm corresponds to pyridinyl methyl environments .

Key Methodological Insights

- Synthetic Optimization : Low-temperature coupling (-78°C) minimizes decomposition of reactive intermediates like 4-halo-1-chloro-2-methyl-2-butene .

- Selective Oxidation : Pre-formed sulfone intermediates eliminate the need for hazardous oxidants (e.g., mCPBA) in polyene systems, improving yield by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.